molecular formula C12H14BrFN2 B594564 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole CAS No. 1352318-52-5

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole

Cat. No. B594564
M. Wt: 285.16
InChI Key: URUOMJUOYMIMRN-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole (5-BEFIP) is an organic compound belonging to the benzimidazole family. It is a heterocyclic aromatic compound, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-BEFIP has a variety of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug design.

Scientific Research Applications

Synthesis and Biological Activity

Benzimidazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antitubercular activities. For example, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have shown significant anti-tubercular activity against Mycobacterium tuberculosis and effective antimicrobial activities against a range of bacterial and fungal strains, indicating the potential of benzimidazole derivatives in developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Anticancer and Cytotoxic Studies

Benzimidazole derivatives have also been studied for their cytotoxic and anticancer properties. For instance, new 5-bromo-3-substituted-hydrazono-1H-2-indolinones have been synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating the utility of brominated benzimidazole derivatives in cancer research and potential therapeutic applications (Karalı, Terzioğlu, & Gürsoy, 2002).

Chemical Synthesis Improvements

The improvement of synthetic methodologies for the preparation of key intermediates in drug discoveries is another application area. For example, a key intermediate in drug discovery processes has been synthesized more efficiently by introducing a telescoping process, demonstrating the importance of optimizing synthetic routes for quicker and more efficient drug development (Nishimura & Saitoh, 2016).

properties

IUPAC Name

5-bromo-2-ethyl-6-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2/c1-4-12-15-10-5-8(13)9(14)6-11(10)16(12)7(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUOMJUOYMIMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1C(C)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718354
Record name 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole

CAS RN

1352318-52-5
Record name 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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